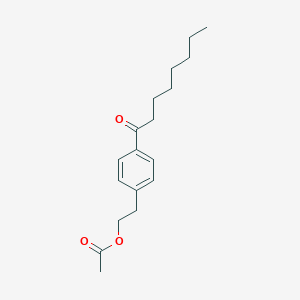

4-Octanoylphenethyl acetate

Übersicht

Beschreibung

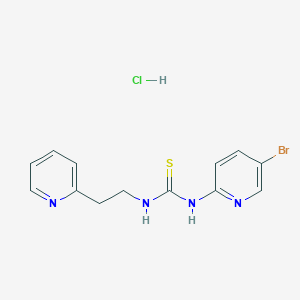

“4-Octanoylphenethyl acetate” is a chemical compound with the molecular formula C18H26O3 . Its average mass is 290.397 Da and its monoisotopic mass is 290.188202 Da .

Molecular Structure Analysis

The molecular structure of “4-Octanoylphenethyl acetate” consists of 18 carbon atoms, 26 hydrogen atoms, and 3 oxygen atoms . It’s important to note that the exact structure can influence the compound’s properties and reactivity.

Physical And Chemical Properties Analysis

“4-Octanoylphenethyl acetate” has a density of approximately 1.0±0.1 g/cm³ . Its boiling point is around 406.6±28.0 °C at 760 mmHg . Other properties such as vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are also provided .

Wissenschaftliche Forschungsanwendungen

Micro-reactor Design and Flow Regimes : 4-Octanoylphenethyl acetate's behavior in micro-reactors was studied by Plouffe, Roberge, and Macchi (2016). They investigated flow regimes and mass transfer rates using the alkaline hydrolysis of 4-nitrophenyl acetate, closely related to 4-Octanoylphenethyl acetate, to understand the impact of different mixing mechanisms in complex micro-reactors. The study revealed that the conversion of the compound strongly depends on the flow regime, which is influenced by the reactor's geometry and flow rates, affecting the rate of energy dissipation and interphase mass transfer rates (Plouffe, Roberge, & Macchi, 2016).

Green Chemistry and Drug Synthesis : Costa et al. (2012) utilized a Suzuki coupling reaction, which is commonly employed to generate functionalized biaryls, to synthesize ethyl (4-phenylphenyl)acetate. This compound holds potential in the discovery of new nonsteroidal anti-inflammatory drugs for treating arthritis. This research underlines the application of 4-Octanoylphenethyl acetate-related compounds in pharmaceutical chemistry, focusing on sustainable and cost-effective methods (Costa et al., 2012).

Esterification and Membrane Reactor Utilization : Kienberger, Hackl, and Siebenhofer (2018) explored the esterification of acetic acid with n-octanol, which is structurally similar to 4-Octanoylphenethyl acetate, in a membrane reactor. This novel approach aimed to intensify the process of liquid/liquid extraction combined with esterification reactions, representing a step towards sustainable chemical processes by utilizing down-cycle raw materials and minimizing fossil fuel dependence (Kienberger, Hackl, & Siebenhofer, 2018).

Ionic Liquids and Biodegradability Studies : Pernak et al. (2011) synthesized a series of ionic liquids, including derivatives of 4-benzyl-4-methylmorpholinium salts with various anions like acetate. The study assessed their physicochemical properties, toxicity, biodegradability, and their potential use as biomass solvents. This research highlights the relevance of 4-Octanoylphenethyl acetate-related structures in creating new materials with a focus on environmental safety and applicability in biomass processing (Pernak et al., 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(4-octanoylphenyl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-3-4-5-6-7-8-18(20)17-11-9-16(10-12-17)13-14-21-15(2)19/h9-12H,3-8,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGCTTARENKHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1=CC=C(C=C1)CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617189 | |

| Record name | 2-(4-Octanoylphenyl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Octanoylphenethyl acetate | |

CAS RN |

162358-03-4 | |

| Record name | 2-(4-Octanoylphenyl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B180582.png)

![5-Chlorofuro[3,2-b]pyridine](/img/structure/B180585.png)

![8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B180587.png)